molecular formula C19H25ClN2O2 B13866217 Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate

Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate

Katalognummer: B13866217
Molekulargewicht: 348.9 g/mol
InChI-Schlüssel: DYGNUOFBFBOLQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route might include the alkylation of a piperidine derivative with a tert-butyl ester, followed by the introduction of the cyanomethyl group and the chloromethylphenyl group under controlled conditions. Specific reagents and catalysts, such as strong bases or acids, may be used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent or drug precursor.

    Industry: Use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tert-butyl 4-(4-chlorophenyl)-4-(cyanomethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(methyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. Its structural features, such as the presence of a cyanomethyl group and a chloromethylphenyl group, could influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C19H25ClN2O2

Molekulargewicht

348.9 g/mol

IUPAC-Name

tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H25ClN2O2/c1-14-13-15(5-6-16(14)20)19(7-10-21)8-11-22(12-9-19)17(23)24-18(2,3)4/h5-6,13H,7-9,11-12H2,1-4H3

InChI-Schlüssel

DYGNUOFBFBOLQC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CC#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.